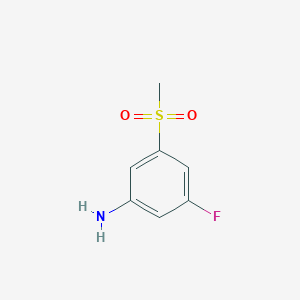

3-Fluoro-5-methylsulfonylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-5-methylsulfonylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c1-12(10,11)7-3-5(8)2-6(9)4-7/h2-4H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGJDIAPCMQSWTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74586-55-3 | |

| Record name | 3-fluoro-5-methanesulfonylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Derivatization Studies of 3 Fluoro 5 Methylsulfonylaniline

Reactivity of the Aromatic Amine Functionality

The primary site of reactivity on 3-Fluoro-5-methylsulfonylaniline is the aromatic amine (-NH2) group. The nitrogen's lone pair of electrons makes it nucleophilic and basic, driving its participation in a variety of chemical transformations.

Nucleophilic Acyl Substitution for Amide and Sulfonamide Formation

The nucleophilic character of the aniline (B41778) nitrogen allows it to readily attack electrophilic carbonyl and sulfonyl groups, leading to the formation of stable amide and sulfonamide linkages, respectively. These reactions are fundamental in synthetic organic chemistry for creating more complex molecules.

The general method for forming amides involves the reaction of the aniline with a carboxylic acid or its more reactive derivative, such as an acyl chloride or anhydride. nih.govd-nb.info For instance, reacting this compound with an acyl chloride in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct would yield the corresponding N-acylated product. Similarly, sulfonamides are synthesized by reacting the aniline with a sulfonyl chloride, such as p-toluenesulfonyl chloride, typically in the presence of a base. mdpi.com The sulfonamide moiety is a critical component in many therapeutic agents. nih.govucl.ac.uk

| Reaction Type | Reagent Class | General Structure | Product Class |

| Amide Formation | Acyl Halide | R-CO-Cl | N-Aryl Amide |

| Amide Formation | Carboxylic Anhydride | (R-CO)₂O | N-Aryl Amide |

| Sulfonamide Formation | Sulfonyl Halide | R-SO₂-Cl | N-Aryl Sulfonamide |

This table presents common reactions for the derivatization of the amine group.

The synthesis of amides can be achieved directly from carboxylic acids and amines using condensing agents like titanium tetrachloride (TiCl₄), which facilitates the reaction by activating the carboxylic acid. nih.govd-nb.info Modern methods have also been developed for the one-pot synthesis of sulfonamides from unactivated acids and amines via processes like decarboxylative halosulfonylation. princeton.edu

Electrophilic Aromatic Substitution on the Anilino Moiety

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is complex due to the competing directing effects of the three substituents.

Amino Group (-NH2): This is a powerful activating group and directs incoming electrophiles to the ortho and para positions (C2, C4, C6). chemistrysteps.combyjus.com Its strong electron-donating effect makes the ring highly reactive. libretexts.org

Fluoro Group (-F): As a halogen, it is a deactivating group due to its inductive electron withdrawal but is also an ortho, para-director because of resonance electron donation. uci.edu

Methylsulfonyl Group (-SO2CH3): This is a strong electron-withdrawing group and a powerful deactivator, directing incoming electrophiles to the meta position (C2, C6 relative to itself). fiveable.melibretexts.org

The outcome of an EAS reaction is determined by the interplay of these effects. The positions at C4 and C6 are ortho and para to the strongly activating amino group and are also ortho and meta to the other groups, respectively. Therefore, substitution is heavily favored at these positions. The C2 position is sterically hindered by the two adjacent substituents.

However, many EAS reactions, such as nitration and sulfonation, are performed in strong acid. byjus.com Under these conditions, the basic amino group is protonated to form the anilinium ion (-NH3+). This anilinium group is a strong deactivator and a meta-director. In this scenario, the directing effects of the fluoro and methylsulfonyl groups become more influential, likely leading to substitution at the position meta to both the anilinium and methylsulfonyl groups. To achieve para-substitution under such conditions, the amine is often first protected as an acetanilide, which is less basic and still a strong ortho, para-director. chemistrysteps.comlibretexts.org

Reactions Leading to Heterocyclic Ring Annulation

The aniline functionality is a key precursor for the synthesis of fused heterocyclic rings. While specific examples for this compound are not extensively documented, established synthetic routes for anilines can be applied. These reactions expand the structural diversity and potential applications of the core molecule. For instance, palladium-catalyzed reactions of substituted anilines with propargylic carbonates are a powerful strategy for synthesizing cyclic compounds like 1,4-benzodiazepines. mdpi.com Such transformations proceed through the formation of palladium intermediates, followed by an intramolecular nucleophilic attack by the amide nitrogen to construct the seven-membered ring. mdpi.com

Chemical Transformations Involving the Methylsulfonyl Group

Stability and Potential for Further Oxidation/Reduction

The sulfonyl group (-SO2CH3) is characterized by a sulfur atom in its highest oxidation state (+6). Consequently, it is highly resistant to further oxidation under standard chemical conditions. This group is also remarkably stable toward reduction. While a nitro group can be readily reduced to an amine using methods like catalytic hydrogenation, the methylsulfonyl group typically remains intact under these conditions. ntu.edu.sg This stability makes it a reliable functional group to carry through multi-step synthetic sequences.

Role as an Electron-Withdrawing Group in Modulating Aromatic Reactivity

The methylsulfonyl group is a potent electron-withdrawing group, significantly influencing the molecule's reactivity. fiveable.me It deactivates the aromatic ring towards electrophilic attack by pulling electron density away from the π-system through a strong inductive effect. fiveable.melibretexts.org This deactivation makes EAS reactions on the ring slower compared to benzene or aniline. libretexts.org

Furthermore, this electron-withdrawing nature reduces the electron density on the aniline nitrogen, thereby decreasing its basicity compared to unsubstituted aniline. doubtnut.com An electron-withdrawing group on the aniline ring makes the nitrogen's lone pair less available for donation to a proton. doubtnut.com This modulation of the amine's basicity and the ring's nucleophilicity is a critical aspect of the chemical character of this compound.

Reactivity of the Fluoro Substituent

The fluorine atom in this compound is the focal point for a range of substitution reactions. Its reactivity is significantly enhanced by the presence of the methylsulfonyl (-SO₂CH₃) group, a powerful electron-withdrawing substituent located meta to the fluorine but para to the directing amino group. This arrangement makes the aromatic ring electron-deficient and activates the C-F bond towards nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the derivatization of this compound. In this two-step addition-elimination mechanism, a nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of the electron-withdrawing methylsulfonyl group is crucial as it stabilizes the negative charge of this intermediate. The subsequent loss of the fluoride (B91410) ion, which is a competent leaving group in SNAr reactions, restores the aromaticity of the ring. nih.gov

The rate of SNAr reactions is often accelerated by the high electronegativity of the fluorine atom, which enhances the electrophilicity of the carbon it is attached to, making the initial nucleophilic attack the rate-determining step. google.com While specific studies detailing a broad range of SNAr reactions on this compound are not extensively published, the reactivity can be reliably predicted based on analogous, highly activated systems such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. nih.govnih.gov In this analog, the fluorine atom is readily displaced by a variety of oxygen, sulfur, and nitrogen nucleophiles. nih.govnih.gov

The following table illustrates the expected reactivity of this compound with different classes of nucleophiles based on established SNAr principles.

| Nucleophile Type | Example Nucleophile | Expected Product | Representative Conditions |

| Oxygen | Sodium Methoxide (NaOMe) | 3-Methoxy-5-methylsulfonylaniline | THF or DMF, Room Temp. to 60 °C |

| Sulfur | Sodium Thiophenolate (NaSPh) | 3-(Phenylthio)-5-methylsulfonylaniline | DMF, Room Temp. |

| Nitrogen | Pyrrolidine | 3-(Pyrrolidin-1-yl)-5-methylsulfonylaniline | Neat or in DMSO, 80-120 °C |

| Nitrogen | Sodium Azide (NaN₃) | 3-Azido-5-methylsulfonylaniline | DMF, Room Temp. |

This table is predictive and based on the known reactivity of structurally similar electron-deficient fluoroarenes.

Carbon-Fluorine Bond Activation in Advanced Synthetic Transformations

Beyond classical SNAr, the direct functionalization of carbon-fluorine bonds via transition-metal-catalyzed activation represents a more advanced synthetic strategy. mdpi.comresearchgate.net This approach is distinct from SNAr and typically involves the oxidative addition of the C-F bond to a low-valent metal center (e.g., Nickel, Palladium, or Rhodium), forming an organometallic intermediate. mdpi.comrsc.org This intermediate can then participate in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

The activation of C-F bonds is challenging due to their high bond dissociation energy. researchgate.net Consequently, these reactions often require specialized catalysts, ligands, and harsher conditions compared to the coupling of other aryl halides. mdpi.com For electron-deficient fluoroarenes like this compound, the C-F bond is polarized and somewhat weakened, which can facilitate activation. However, the high reactivity of such substrates towards SNAr can present a competing reaction pathway that may dominate over metal-catalyzed cross-coupling. nih.gov

While the literature contains numerous examples of C-F bond activation for polyfluoroarenes and other fluorinated systems, specific applications of these advanced transformations to this compound are not widely reported. researchgate.netbohrium.com The development of catalytic systems with high selectivity for C-F bond oxidative addition over competing SNAr would be necessary to unlock the full potential of this compound in modern cross-coupling chemistry.

Multi-Component Reactions and Diversification Strategies

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates structural features from each starting material. nih.govtcichemicals.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. frontiersin.org

Given that this compound is a primary aniline, it is a potential candidate for several well-known MCRs, most notably the Ugi four-component reaction (U-4CR). mdpi.com The classic Ugi reaction involves a primary amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. mdpi.com The reaction typically begins with the formation of a Schiff base (imine) between the amine and the carbonyl compound. mdpi.com

However, the participation of this compound in such reactions is likely to be challenging. The strong electron-withdrawing effect of the methylsulfonyl group significantly reduces the nucleophilicity of the aniline nitrogen. This deactivation would likely impede the initial imine formation, which is a critical step for the Ugi reaction to proceed efficiently. While no specific examples of this compound in Ugi or other MCRs are documented in the literature, its use would likely require highly reactive carbonyl partners or forcing reaction conditions to overcome the low basicity and nucleophilicity of the amino group.

Applications As a Synthetic Building Block in Complex Molecular Scaffolds

Utilization in the Construction of Functionalized Heterocyclic Systems

Heterocyclic compounds form the cornerstone of a vast number of pharmaceuticals. The incorporation of the 3-fluoro-5-methylsulfonylphenyl moiety into these ring systems can significantly modulate their biological profiles.

Pyrrole (B145914) Amide Conjugates

The synthesis of pyrrole amides often involves the coupling of a pyrrole carboxylic acid with an appropriate aniline (B41778). While specific examples detailing the use of 3-Fluoro-5-methylsulfonylaniline in the synthesis of pyrrole amide conjugates are not extensively documented in publicly available literature, the general synthetic approach is well-established. This method typically involves the activation of the carboxylic acid group of a pyrrole derivative, followed by amidation with the aniline. Patents describing the synthesis of fused pyrrolecarboxamides indicate that such reactions are generally carried out in an inert solvent at reduced temperatures. google.com

Imidazopyridazines and Azaindoles

The synthesis of imidazopyridines and azaindoles, which are key scaffolds in many biologically active compounds, can be achieved through various synthetic routes. google.com The construction of azaindoles, for instance, can be accomplished by reacting substituted anilines with appropriate precursors. google.com Patents have described the synthesis of substituted azaindoles from corresponding anilines, highlighting the modularity of these synthetic strategies. google.comepo.org Although direct synthesis of imidazopyridazines or azaindoles from this compound is not explicitly detailed in readily accessible reports, the existing synthetic methodologies for these heterocyclic systems provide a framework for its potential application.

Benzimidazole (B57391) Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmaceutical applications. nih.gov The synthesis of benzimidazole derivatives typically involves the condensation of an ortho-phenylenediamine with an aldehyde or carboxylic acid derivative. google.comorganic-chemistry.orgpcbiochemres.comresearchgate.netnih.govnanobioletters.com The preparation of N-substituted benzimidazoles can also be achieved through the reaction of a substituted aniline. google.compatsnap.com While the direct use of this compound to form a benzimidazole scaffold is not a common example in the literature, the general principles of benzimidazole synthesis suggest its potential as a building block in creating novel derivatives. One patented method, for instance, describes the formation of a 2-benzyl-5-nitro-benzimidazole, which could theoretically be adapted for anilines with different substitution patterns. google.com

Incorporation into Known Pharmacophores for Structure-Activity Relationship (SAR) Studies

The modification of existing drug scaffolds is a cornerstone of medicinal chemistry, allowing for the fine-tuning of pharmacological properties. The 3-fluoro-5-methylsulfonylphenyl moiety can be introduced into known pharmacophores to probe the effects of its specific electronic and steric features on biological activity.

Derivatization for Non-Steroidal Anti-Inflammatory Agents

Non-steroidal anti-inflammatory drugs (NSAIDs) are a widely used class of therapeutics. The structure-activity relationship (SAR) of many NSAIDs is well-understood, providing a basis for designing new analogs with improved properties. neu.edu.trslideshare.netresearchgate.net The methylsulfonylphenyl group is a known pharmacophore in certain selective COX-2 inhibitors. nih.govtandfonline.com While specific derivatization of common NSAIDs with this compound is not widely reported, the established importance of the methylsulfonylphenyl moiety in this class of drugs suggests that such derivatives could be of interest for SAR studies to explore the impact of the additional fluorine substituent.

Scaffolding for Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

Dipeptidyl peptidase-IV (DPP-IV) inhibitors are an important class of oral anti-diabetic agents. nih.govnih.gov The development of novel DPP-IV inhibitors often involves the exploration of various heterocyclic scaffolds and substituent effects to optimize potency and selectivity. a-z.luresearchgate.net The inclusion of fluorine atoms and sulfonyl groups in drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Given these general principles, the 3-fluoro-5-methylsulfonylphenyl scaffold represents a potentially valuable component for the design and synthesis of new DPP-IV inhibitors for SAR studies, although specific examples are not prevalent in the current literature.

Precursors for STING (Stimulator of Interferon Genes) Pathway Agonists

The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, and its activation has emerged as a promising strategy in cancer immunotherapy. The development of small-molecule STING agonists that can systemically activate this pathway is a major focus of current research. While direct synthesis pathways originating from this compound are not extensively documented in public literature, the structural motifs present in this compound are highly relevant to the synthesis of known STING agonists.

For instance, the development of potent, orally available STING agonists often involves the creation of complex heterocyclic scaffolds. One such example is the tricyclic STING agonist ZSA-51, which features a benzo biosynth.combldpharm.comthieno[2,3-c]pyrrole-1,3-dione core. nih.gov The synthesis of such complex molecules often relies on multi-step sequences starting from appropriately substituted aniline derivatives. The presence of a fluorine atom, as in this compound, can enhance the binding affinity and metabolic stability of the final compound. mdpi.com The methylsulfonyl group, a strong electron-withdrawing group, can influence the reactivity of the aniline and serve as a key interaction point within the target protein's binding site. The general strategy for creating such agonists involves the construction of a central heterocyclic system, often through condensation and cyclization reactions involving an aniline derivative as a key starting material. The specific substitution pattern of this compound makes it a plausible, though not explicitly cited, candidate for the synthesis of novel STING agonists.

Development of Chemical Probes and Ligands for Biological Systems

Chemical probes are essential tools for understanding complex biological processes. The design of effective probes often requires the incorporation of specific functional groups that can interact with and report on their biological targets. The sulfonyl fluoride (B91410) and fluorosulfate (B1228806) moieties have gained prominence as "warheads" in chemical probes due to their ability to form covalent bonds with specific amino acid residues in proteins. nih.gov

Role in Antimicrobial Research Focusing on Bacterial Targets

The relentless rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Fluorinated compounds have a long and successful history in antimicrobial drug discovery. The incorporation of fluorine can lead to enhanced potency, improved pharmacokinetic properties, and altered selectivity. nih.gov

The structural components of this compound are found in various classes of antimicrobial compounds. For example, the aniline moiety is a common starting point for the synthesis of quinolones and other heterocyclic systems with antibacterial activity. The methylsulfonyl group has also been incorporated into various antimicrobial agents. nih.gov

Computational and Theoretical Investigations of 3 Fluoro 5 Methylsulfonylaniline and Its Derivatives

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are a cornerstone in understanding the intrinsic properties of a molecule. For 3-Fluoro-5-methylsulfonylaniline, these calculations provide deep insights into its electronic architecture, which is fundamental to its reactivity and interactions.

Influence of Fluoro and Methylsulfonyl Groups on Molecular Orbitals

The electronic landscape of the aniline (B41778) ring is significantly modulated by the presence of the fluoro and methylsulfonyl substituents. The fluorine atom, being highly electronegative, exerts a strong inductive electron-withdrawing effect (-I). Conversely, it can also exhibit a +M (mesomeric) effect by donating a lone pair of electrons to the aromatic π-system. In contrast, the methylsulfonyl group is a potent electron-withdrawing group through both inductive (-I) and mesomeric (-M) effects.

A lower HOMO energy suggests a reduced propensity for oxidation, while a lower LUMO energy indicates a higher susceptibility to nucleophilic attack. The energy gap between HOMO and LUMO is a critical parameter for molecular stability and reactivity; a larger gap generally implies higher stability.

Table 1: Predicted Effects of Substituents on Frontier Molecular Orbitals of Aniline

| Substituent | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap |

| -F (meta) | Lowering | Lowering | Minor Change |

| -SO2CH3 (meta) | Significant Lowering | Significant Lowering | Minor Change |

| Combined | Significant Lowering | Significant Lowering | Relatively Unchanged |

This table is based on general principles of substituent effects on aromatic systems.

Charge Distribution and Reactivity Predictions

Computational methods such as Natural Bond Orbital (NBO) analysis can provide a quantitative measure of the atomic charges. It is anticipated that the nitrogen atom of the amino group will possess a partial negative charge, although this will be less pronounced than in aniline due to the electron-withdrawing effects of the other substituents. The oxygen atoms of the sulfonyl group will carry significant negative charges, while the sulfur atom will be highly electron-deficient.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are key to its interactions with other molecules. Conformational analysis and molecular dynamics simulations provide valuable information on these aspects.

Impact of Substituents on Aromatic Ring Puckering and Rotational Barriers

While the benzene (B151609) ring is inherently planar, substituents can induce minor deviations from planarity, often referred to as ring puckering. In this compound, the steric bulk of the methylsulfonyl group may cause slight distortions in the ring geometry.

More significant is the rotational barrier around the C-N bond of the aniline group and the C-S bond of the methylsulfonyl group. The rotation of the amino group is a well-studied phenomenon in anilines. Electron-withdrawing substituents tend to decrease the rotational barrier by reducing the electron density on the nitrogen, which in turn reduces the extent of conjugation with the ring. The methylsulfonyl group, being a strong electron-withdrawing group, is expected to lower the barrier to rotation for the amino group.

The rotation of the methylsulfonyl group itself also has a specific energy profile. The preferred conformation will seek to minimize steric hindrance with the adjacent hydrogen atom on the ring and optimize any potential weak intramolecular interactions.

Conformational Preferences in Solution and Solid State

The conformational preferences of this compound can differ between the gas phase, solution, and the solid state. In the gas phase, intramolecular forces dominate. In solution, interactions with solvent molecules become crucial. Polar solvents may stabilize more polar conformers, while nonpolar solvents will favor less polar forms.

Molecular dynamics simulations can be employed to explore the conformational landscape of the molecule in a simulated solvent environment over time. These simulations can reveal the most populated conformational states and the dynamics of interconversion between them. It is plausible that in solution, the molecule will adopt a conformation that allows for favorable hydrogen bonding between the amino group and solvent molecules, and dipole-dipole interactions involving the sulfonyl group.

In the solid state, the conformation will be dictated by the packing forces within the crystal lattice. X-ray crystallography would be the definitive method to determine the solid-state conformation. It is likely that intermolecular hydrogen bonds involving the amino and sulfonyl groups will play a significant role in the crystal packing.

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) modeling is a computational technique used to understand how the chemical structure of a compound relates to its biological activity. For a molecule like this compound, which could be a fragment or a lead compound in drug discovery, SAR studies are invaluable.

SAR models are built by correlating various molecular descriptors with experimentally determined biological activities. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). For a series of derivatives of this compound, one could systematically vary the substituents on the aniline ring or the amino group and measure the effect on a specific biological target.

For instance, in the context of kinase inhibitors, where aniline-based scaffolds are common, the amino group often forms a key hydrogen bond with the hinge region of the kinase. nih.gov The fluoro and methylsulfonyl groups would modulate the electronic properties of the ring and influence secondary interactions within the binding pocket. A predictive SAR model could then be developed to guide the synthesis of new derivatives with improved potency or selectivity. mdpi.com

Predictive analytics takes this a step further by using machine learning algorithms and large datasets to forecast the biological activity or other properties of new, untested compounds. scienceopen.comsemanticscholar.org By training a model on a diverse set of known active and inactive molecules, it is possible to predict whether a novel derivative of this compound is likely to be active. This approach can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Table 2: Key Molecular Descriptors for SAR Modeling

| Descriptor Type | Example Descriptors | Relevance to this compound |

| Electronic | Atomic Charges, Dipole Moment, HOMO/LUMO Energies | Govern electrostatic interactions and reactivity. |

| Steric | Molecular Weight, Molar Volume, Surface Area | Influence binding affinity and accessibility to target sites. |

| Hydrophobic | LogP, Polar Surface Area | Determine solubility, membrane permeability, and hydrophobic interactions. |

| Topological | Connectivity Indices, Shape Indices | Describe the overall shape and branching of the molecule. |

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. sums.ac.ir For derivatives of this compound, QSAR models can be developed to predict their inhibitory activity against specific biological targets.

The process typically begins with the generation of a dataset of this compound analogs with varying substituents. The biological activity of these compounds, such as the half-maximal inhibitory concentration (IC50), is determined experimentally. Subsequently, a wide array of molecular descriptors is calculated for each analog. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

For instance, in a hypothetical QSAR study on a series of this compound derivatives targeting a specific kinase, various descriptors would be calculated. The selection of relevant descriptors is a critical step, often accomplished using statistical methods like genetic algorithms or stepwise multiple linear regression. nih.gov A QSAR model is then built using techniques such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS). nih.gov

A potential QSAR equation might look like:

pIC50 = β0 + β1(logP) + β2(HOMO) + β3(ASA) + ...

where pIC50 is the negative logarithm of the IC50 value, logP represents lipophilicity, HOMO (Highest Occupied Molecular Orbital) energy relates to electron-donating ability, and ASA (Accessible Surface Area) is a steric parameter. The coefficients (β) indicate the contribution of each descriptor to the biological activity.

| Descriptor | Symbol | Typical Contribution |

| Lipophilicity | logP | Positive or Negative |

| Molar Refractivity | MR | Positive |

| Dipole Moment | µ | Negative |

| HOMO Energy | EHOMO | Negative |

| LUMO Energy | ELUMO | Positive |

| Total Surface Area | TSA | Negative |

Table 1: Hypothetical QSAR Descriptors for this compound Derivatives. This table illustrates common descriptors and their potential influence on biological activity in a QSAR model. The actual contribution can vary depending on the specific biological target and the dataset of compounds.

The predictive power of the developed QSAR model is rigorously validated using internal and external validation techniques to ensure its robustness and applicability for predicting the activity of new, unsynthesized derivatives.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov In the context of this compound, docking studies can elucidate how its derivatives interact with the active site of a target protein, providing insights into the molecular basis of their biological activity. rjb.roacs.org

The process starts with obtaining the three-dimensional structure of the target protein, typically from a repository like the Protein Data Bank (PDB). A binding site on the protein is then defined. The 3D structure of the this compound derivative (the ligand) is generated and optimized for energy.

Docking algorithms then systematically explore various possible conformations of the ligand within the protein's active site, calculating a scoring function to estimate the binding affinity for each pose. These scoring functions consider factors like electrostatic interactions, van der Waals forces, and hydrogen bonding.

For example, docking a derivative of this compound into the active site of a hypothetical enzyme might reveal key interactions. The sulfonamide group could act as a hydrogen bond acceptor or donor, while the aniline moiety might engage in pi-stacking interactions with aromatic residues. The fluorine atom can modulate the electronic properties and potentially form specific interactions. acs.org

| Interacting Residue | Interaction Type | Potential Ligand Moiety |

| Asp189 | Hydrogen Bond | Aniline NH2 |

| Gly216 | Hydrogen Bond | Sulfonyl O |

| Ser195 | Hydrogen Bond | Sulfonyl O |

| Trp215 | Pi-Stacking | Phenyl Ring |

| Phe227 | Hydrophobic | Methyl Group |

Table 2: Hypothetical Ligand-Protein Interactions for a this compound Derivative. This table presents a speculative set of interactions that could be identified through molecular docking studies, highlighting the specific amino acid residues and the parts of the ligand involved.

The results of molecular docking are visualized to analyze the binding mode and identify crucial amino acid residues involved in the interaction. This information is invaluable for designing new derivatives with improved affinity and selectivity.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful tool in ligand-based drug design, especially when the 3D structure of the biological target is unknown. mdpi.com A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

For a series of active this compound derivatives, a pharmacophore model can be generated by aligning the molecules and identifying common chemical features responsible for their activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. frontiersin.org

The generation of a pharmacophore model involves several steps:

Conformational Analysis: Generating a diverse set of low-energy conformations for each active molecule.

Feature Identification: Identifying potential pharmacophoric features in each conformation.

Model Generation: Aligning the conformations and identifying common feature arrangements that are present in most of the active compounds but absent in inactive ones. nih.gov

| Pharmacophore Feature | Corresponding Moiety in this compound |

| Hydrogen Bond Donor | Aniline NH2 |

| Hydrogen Bond Acceptor | Sulfonyl Oxygen atoms |

| Aromatic Ring | Fluorinated Phenyl Ring |

| Hydrophobic Center | Methyl Group |

Table 3: Potential Pharmacophoric Features of the this compound Scaffold. This table outlines the key chemical features of the core structure that could be crucial for its biological activity and would be represented in a pharmacophore model.

Once a statistically significant pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features. This virtual screening approach can significantly reduce the number of compounds that need to be synthesized and tested, thereby accelerating the drug discovery process. utrgv.edu The identified hits can then be subjected to further investigation, including molecular docking if the target structure is available, and ultimately, chemical synthesis and biological evaluation.

Analytical Methodologies for Structural Elucidation and Purity Assessment in Research Contexts

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-Fluoro-5-methylsulfonylaniline by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H NMR and ¹³C NMR are crucial.

¹³C NMR provides information on the carbon skeleton. The carbon atom bonded to the fluorine will show a large one-bond carbon-fluorine coupling constant. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the sulfonyl group and the fluorine atom, and the electron-donating effect of the amino group.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity & Coupling Constants (J in Hz) |

| ¹H (Aromatic) | 6.5 - 7.5 | Multiplets, with observable H-F couplings |

| ¹H (CH₃) | ~3.0 | Singlet |

| ¹H (NH₂) | Broad singlet | |

| ¹³C (C-F) | ~160 (doublet) | ¹JCF ≈ 240-250 |

| ¹³C (C-S) | ~140 | |

| ¹³C (C-N) | ~150 | |

| ¹³C (Aromatic) | 105 - 130 | |

| ¹³C (CH₃) | ~45 | |

| Note: This is a predictive table based on known substituent effects and data from analogous compounds. Actual experimental values may vary. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

IR spectroscopy of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. The S=O stretching vibrations of the sulfonyl group are strong and appear in two distinct regions, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). The C-F stretching vibration will produce a strong band in the 1350-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present.

Raman spectroscopy provides complementary information, particularly for non-polar bonds. youtube.comyoutube.com The symmetric vibrations of the benzene (B151609) ring are often strong in the Raman spectrum. ias.ac.in For substituted anilines, the vibrational modes are influenced by the nature and position of the substituents. The S=O and C-F bonds are also expected to show characteristic Raman signals.

Table 2: Expected Infrared and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H (Amine) | Stretching | 3300-3500 (two bands) | Weak |

| C-H (Aromatic) | Stretching | 3000-3100 | Strong |

| C-H (Methyl) | Stretching | 2850-2960 | Moderate |

| C=C (Aromatic) | Stretching | 1450-1600 | Strong |

| S=O (Sulfonyl) | Asymmetric Stretch | 1350-1300 (Strong) | Moderate |

| S=O (Sulfonyl) | Symmetric Stretch | 1160-1120 (Strong) | Strong |

| C-F | Stretching | 1350-1000 (Strong) | Moderate |

| C-N | Stretching | 1250-1360 | Moderate |

| C-S | Stretching | 650-770 | Moderate |

| Note: This table presents typical ranges for the indicated functional groups. |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

For this compound (C₇H₈FNO₂S), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

The fragmentation pattern in the mass spectrum offers valuable structural clues. chemguide.co.uk Common fragmentation pathways for aromatic amines include the loss of small molecules or radicals. libretexts.org For this compound, characteristic fragmentation could involve the loss of the methyl group (M-15), the SO₂ group (M-64), or the entire methylsulfonyl group (M-79). The fragmentation patterns of fluorinated organic compounds can be complex, often involving rearrangements. nist.gov

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | m/z (Predicted) | Possible Identity |

| [C₇H₈FNO₂S]⁺ | 189 | Molecular Ion (M⁺) |

| [C₆H₅FNO₂S]⁺ | 174 | [M - CH₃]⁺ |

| [C₇H₈FN]⁺ | 125 | [M - SO₂]⁺ |

| [C₆H₅FN]⁺ | 110 | [M - CH₃SO₂]⁺ |

| Note: The relative intensities of these fragments would depend on the ionization method and energy. |

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a common mode used for such analyses. wu.ac.th In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound is influenced by its polarity; less polar compounds are retained longer.

For this compound, a C18 or C8 column could be employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer to control the pH. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve good separation from any potential impurities. nih.govhelixchrom.com The use of a photodiode array (PDA) detector can provide UV-Vis spectra of the eluted peaks, further aiding in peak identification and purity assessment.

Table 4: Illustrative HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Note: This is an example method and would require optimization for specific samples. |

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself may have limited volatility for direct gas chromatography (GC) analysis, GC can be used for its volatile derivatives or for the analysis of related volatile impurities. epa.gov Derivatization, for instance by acylation of the amine group, can increase the volatility and thermal stability of the compound, making it more amenable to GC analysis.

If direct analysis is attempted, a polar capillary column would likely be required due to the polar nature of the molecule. A nitrogen-phosphorus detector (NPD) would be highly selective for this nitrogen-containing compound. However, the high boiling point and potential for thermal degradation make HPLC a more suitable primary technique for purity assessment. The retention indices of fluorinated compounds can be used for identification purposes. researchgate.net

Table 5: Potential Gas Chromatography Parameters for a Derivatized Analog of this compound

| Parameter | Condition |

| Column | DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp at 10 °C/min to 280 °C (5 min) |

| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) |

| Detector Temperature | 300 °C |

| Note: These conditions are hypothetical for a derivatized, more volatile analog. |

X-ray Crystallography for Solid-State Structural Determination

This section would typically present the crystallographic data, including the crystal system, space group, and unit cell dimensions. However, no published studies containing these specific details for this compound could be identified.

Determination of Absolute Configuration and Conformation

X-ray crystallography is the definitive method for determining the absolute configuration of chiral molecules. While this compound is achiral, this technique would precisely determine the conformation of the molecule in the solid state. This includes the planarity of the benzene ring, the orientation of the methylsulfonyl and amino groups relative to the ring, and the specific bond lengths and angles. This conformational information is vital for structure-activity relationship studies and for computational modeling.

The absence of this crystallographic data for this compound limits a thorough understanding of its fundamental chemical and physical properties at the molecular level. While information on related isomers and other fluorinated sulfonamides exists, direct extrapolation of their solid-state characteristics to this compound would be inappropriate and scientifically unsound. Further research and publication of the crystal structure of this specific compound are necessary to fill this knowledge gap.

Future Research Directions and Emerging Paradigms

Exploration of Novel Catalytic Transformations for Sustainable Synthesis

The development of environmentally friendly and efficient methods for synthesizing 3-Fluoro-5-methylsulfonylaniline and its derivatives is a key area of future research. Current synthetic routes often rely on harsh reagents and conditions. Researchers are now exploring novel catalytic transformations to create more sustainable pathways. These include the use of transition-metal catalysts and organocatalysts to facilitate key bond-forming reactions under milder conditions, thereby reducing energy consumption and waste generation.

A significant focus is on the development of photoinduced methods, which utilize visible light to drive chemical reactions. acs.orgnih.gov These approaches offer a greener alternative to traditional heating methods and have shown promise in the fluoroalkylation of anilines. acs.orgnih.gov The goal is to develop robust and scalable catalytic systems that can be applied to the synthesis of a wide range of fluorinated anilines, including this compound, with high efficiency and selectivity.

Development of Advanced Fluorination Methodologies for Late-Stage Functionalization

The introduction of fluorine atoms into complex molecules at a late stage of the synthesis, known as late-stage functionalization (LSF), is a powerful strategy in drug discovery and materials science. nih.govrsc.org It allows for the rapid generation of analogues of a lead compound, enabling the fine-tuning of its properties. nih.gov For this compound, developing advanced LSF methodologies is crucial for exploring its full potential.

Current research in this area is focused on several key aspects:

Novel Fluorinating Reagents: The development of new reagents that can deliver fluorine atoms selectively and under mild conditions is a major goal. numberanalytics.comnumberanalytics.com Reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are examples of electrophilic fluorinating agents used for this purpose. numberanalytics.com

Transition Metal Catalysis: Transition metal-catalyzed C-H fluorination is a promising approach for the direct introduction of fluorine into aromatic rings. mpg.de This method avoids the need for pre-functionalized starting materials, making the synthesis more efficient. mpg.de

Radiochemistry for PET Imaging: Late-stage fluorination is particularly important for the synthesis of positron-emission tomography (PET) tracers, which often incorporate the fluorine-18 (B77423) isotope. mpg.denih.gov Developing methods to efficiently introduce ¹⁸F into molecules like this compound could lead to new diagnostic tools.

Rational Design of Derivatives with Tailored Biological Profiles

The unique physicochemical properties imparted by the fluorine atom and the methylsulfonyl group make this compound an attractive scaffold for the design of new biologically active compounds. Future research will focus on the rational design of derivatives with specific biological profiles. This involves a deep understanding of the structure-activity relationships (SAR) of fluorinated sulfonylanilines. nih.govresearchgate.netresearchgate.net

By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, researchers can identify key structural features responsible for desired effects. kcl.ac.uk For instance, studies on fluorinated dendrimers have shown that the degree of fluorination can significantly impact their gene delivery efficiency. nih.gov Similarly, research on fluorinated sialic acid inhibitors has revealed that even small modifications can have a profound effect on their inhibitory potency. nih.gov This knowledge can then be used to design new compounds with improved efficacy and selectivity for a variety of targets, including enzymes and receptors. researchgate.netresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Planning

The fields of artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research. researchgate.netacs.org In the context of this compound, these technologies are expected to play a crucial role in both the design of new derivatives and the planning of their synthesis.

Key applications of AI and ML in this area include:

Predictive Modeling: ML algorithms can be trained on large datasets of chemical structures and their associated properties to predict the biological activity, toxicity, and other important characteristics of new compounds. nih.gov This can help to prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov

Generative Design: AI models can be used to generate novel molecular structures with desired properties. nih.gov This can lead to the discovery of new derivatives of this compound with unique biological profiles that might not be identified through traditional methods.

Retrosynthetic Analysis: Computer-aided synthesis planning (CASP) tools, powered by AI and ML, can assist chemists in designing efficient synthetic routes to target molecules. mit.edunih.govresearchgate.net These tools can analyze vast databases of chemical reactions to suggest the most viable and cost-effective pathways for synthesizing this compound and its derivatives. mit.edu

The integration of AI and ML with experimental workflows is expected to accelerate the pace of discovery and innovation in this field. nih.gov

Investigation of Material Science Applications for Fluorinated Sulfonylanilines

Beyond their potential in the life sciences, fluorinated sulfonylanilines are also being investigated for their applications in materials science. The unique electronic properties and thermal stability conferred by the fluorine and sulfonyl groups make these compounds interesting candidates for the development of new materials with advanced functionalities. numberanalytics.com

Potential areas of application include:

Organic Electronics: The electron-withdrawing nature of the fluoro and methylsulfonyl groups can be exploited in the design of organic semiconductors for use in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Polymers: The incorporation of fluorinated sulfonylaniline monomers into polymer chains can lead to materials with enhanced thermal stability, chemical resistance, and specific optical properties. nih.gov

Advanced Coatings: The unique surface properties of fluorinated compounds can be utilized to create hydrophobic and oleophobic coatings with applications in self-cleaning surfaces and anti-fouling materials.

Future research in this area will involve the synthesis and characterization of new fluorinated sulfonylaniline-based materials and the evaluation of their performance in various applications. rsc.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.